molecular formula C12H13ClN2 B1181312 ethyl 2-(pyridin-2-yl)acetate HCl CAS No. 1205073-53-5

ethyl 2-(pyridin-2-yl)acetate HCl

Cat. No.: B1181312
CAS No.: 1205073-53-5
InChI Key:
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Description

Ethyl 2-(pyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyridin-2-yl)acetate hydrochloride typically involves the esterification of 2-pyridineacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-(pyridin-2-yl)acetate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: Ethyl 2-(pyridin-2-yl)acetate hydrochloride can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 2-(pyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring in the compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Ethyl 2-(pyridin-2-yl)acetate hydrochloride can be compared with other pyridine derivatives such as:

    Ethyl 2-pyridineacetate: Similar in structure but lacks the hydrochloride salt form.

    2-Pyridylacetic acid: The carboxylic acid form of the compound.

    2-Pyridyl ethanol: The reduced form of the compound.

Uniqueness: Ethyl 2-(pyridin-2-yl)acetate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in pharmaceutical formulations and industrial applications .

Properties

CAS No.

1205073-53-5

Molecular Formula

C12H13ClN2

Molecular Weight

0

Synonyms

ethyl 2-(pyridin-2-yl)acetate HCl

Origin of Product

United States

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